molecular formula C20H19N3O2 B6126040 N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Cat. No. B6126040
M. Wt: 333.4 g/mol
InChI Key: BEYGZZPZRPBDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as DIQ, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. Additionally, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to protect against oxidative stress and improve cognitive function. In animal models, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to reduce inflammation and oxidative stress, and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments is its broad range of potential therapeutic applications, making it a versatile compound for research. Additionally, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has a relatively simple synthesis method, making it accessible to researchers. However, one limitation of using N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of research could involve exploring its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of research could involve exploring its potential as a treatment for neurodegenerative diseases, particularly in animal models. Additionally, further research could be done to better understand the mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide and its potential toxicity. Overall, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a promising compound for scientific research with many potential applications in various fields.

Synthesis Methods

N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can be synthesized through a multistep process that involves the condensation of 2,3-dihydro-1H-inden-2-amine with 4-oxo-3(4H)-quinazoline-2-carboxylic acid, followed by the reaction with propanoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. In inflammation research, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(22-16-11-14-5-1-2-6-15(14)12-16)9-10-23-13-21-18-8-4-3-7-17(18)20(23)25/h1-8,13,16H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYGZZPZRPBDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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